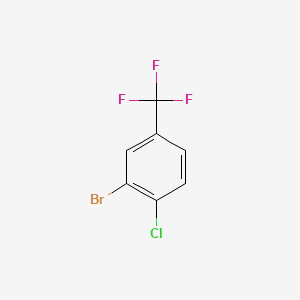

3-Bromo-4-chlorobenzotrifluoride

Description

The exact mass of the compound 2-Bromo-1-chloro-4-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59728. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSISOSWYXCEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196495 | |

| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-78-4 | |

| Record name | 3-Bromo-4-chlorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 454-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-chloro-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chlorobenzotrifluoride (CAS 454-78-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chlorobenzotrifluoride is a key fluorinated aromatic compound that serves as a versatile intermediate in the synthesis of a wide range of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group alongside bromine and chlorine atoms, imparts specific reactivity that is highly valued in the pharmaceutical and agrochemical industries. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates, while the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling procedures.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing essential data for reaction planning and characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 454-78-4 | |

| Molecular Formula | C₇H₃BrClF₃ | |

| Molecular Weight | 259.45 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Melting Point | -22 °C to -23 °C | |

| Boiling Point | 189-190 °C @ 760 mmHg | |

| Density | 1.717 g/cm³ | |

| Refractive Index (n20/D) | 1.491 | |

| Flash Point | 94.4 °C | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectra of similar bromobenzotrifluorides show aromatic protons in the range of 7.3-8.0 ppm. |

| ¹³C NMR | Spectra of related compounds indicate aromatic carbons between 120-140 ppm, with the CF₃ carbon appearing as a quartet. |

| IR (Infrared) | Characteristic peaks for C-F, C-Cl, C-Br, and aromatic C-H and C=C bonds are expected. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the presence of bromine and chlorine atoms. |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a multi-step process involving the halogenation and trifluoromethylation of a suitable benzene derivative. A common and industrially relevant approach starts from 4-chlorobenzotrichloride. This process involves two main transformations: bromination of the aromatic ring followed by fluorination of the trichloromethyl group.

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Bromo-4-chlorobenzotrifluoride, a versatile chemical compound used in organic synthesis and materials science.[1][2] The information presented is intended to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Core Physical and Chemical Data

This compound, with the CAS number 454-78-4, is a substituted aromatic compound.[1][2] Its structure, featuring bromine, chlorine, and a trifluoromethyl group on a benzene ring, imparts unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrClF₃ | [1][2][3][4] |

| Molecular Weight | 259.45 g/mol | [1][2][3][4] |

| Melting Point | -22 °C to -23 °C | [1][2][4] |

| Boiling Point | 188-190 °C (lit.) | [4] |

| 190 °C at 1 mmHg | [1][2][5] | |

| 170-172 °C | [6] | |

| Density | 1.726 g/mL at 25 °C (lit.) | [4] |

| 1.74 g/mL | [7] | |

| 1.75 g/mL | [1][2] | |

| Refractive Index | n20/D 1.499 (lit.) | [4] |

| n20/D 1.5 | [1][2] | |

| 1.4980 to 1.5000 | [7] | |

| Appearance | Colorless to light yellow clear liquid | [1][2][5] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and acetone | [6] |

| Purity | ≥ 97% (GC) | [2][5] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is critical for the application and handling of chemical compounds. The following sections outline the generalized experimental methodologies for measuring the key physical properties of liquid compounds like this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For substances that are liquid at room temperature, this is often referred to as the freezing point. The capillary method is a standard technique for this determination.[1]

Methodology:

-

A small, solidified sample of the substance is introduced into a thin glass capillary tube.

-

The capillary tube is placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus, in close proximity to a calibrated thermometer or temperature sensor.[6]

-

The temperature is increased at a controlled, slow rate.[8]

-

The temperatures at which the first droplet of liquid appears and at which the entire solid has melted are recorded as the melting point range. A sharp melting point range is indicative of a pure compound.[6]

References

An In-depth Technical Guide to 3-Bromo-4-chlorobenzotrifluoride: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-chlorobenzotrifluoride is a key halogenated aromatic compound with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group, a bromine atom, and a chlorine atom on a benzene ring, imparts specific reactivity and properties that make it a valuable building block. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and key applications of this compound, with a focus on its role in drug discovery and development.

Chemical Structure and Identification

This compound, with the CAS number 454-78-4 , is a substituted benzene derivative.[1] The molecule consists of a benzene ring substituted with a bromine atom at position 3, a chlorine atom at position 4, and a trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the aromatic ring. The bromine and chlorine atoms provide sites for various chemical transformations, most notably cross-coupling reactions.

The IUPAC name for this compound is 2-Bromo-1-chloro-4-(trifluoromethyl)benzene .[2] Other synonyms include 3-Bromo-4-chloro-α,α,α-trifluorotoluene.[2]

The chemical structure can be represented by the following SMILES string: C1=CC(=C(C=C1C(F)(F)F)Br)Cl.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrClF₃ | [3] |

| Molecular Weight | 259.45 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Melting Point | -22 °C | [2] |

| Boiling Point | 190 °C at 1 mmHg; 170-172 °C | [2] |

| Density | 1.75 g/cm³ at 20 °C | [2] |

| Refractive Index | 1.50 | [2] |

| Flash Point | 94 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. |

Table 2: Spectroscopic Data of this compound

| Spectroscopy Type | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns indicative of the trisubstituted benzene ring. The electron-withdrawing nature of the trifluoromethyl, chloro, and bromo groups will shift the proton signals downfield. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the aromatic carbons and the carbon of the trifluoromethyl group. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents. |

| ¹⁹F NMR | The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this peak is characteristic of the -CF₃ group attached to an aromatic ring, typically observed around -63 ppm relative to CFCl₃.[5][6] |

| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and strong C-F stretching bands associated with the trifluoromethyl group (typically in the 1000-1350 cm⁻¹ region). The C-Cl and C-Br stretching vibrations will appear at lower frequencies. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[7][8] This results in a complex cluster of peaks for the molecular ion. Fragmentation may involve the loss of halogen atoms and the trifluoromethyl group.[7] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the halogenation and trifluoromethylation of a suitable benzene derivative.[1] One documented method involves the bromination of 4-chlorobenzotrichloride followed by a halogen exchange reaction with hydrogen fluoride.[9][10]

Experimental Protocol: Synthesis via Bromination and Fluorination

This protocol is based on the methodology described in U.S. Patent 4,155,940.[9]

Step 1: Bromination of 4-Chlorobenzotrichloride

-

In a suitable reaction vessel, charge 4-chlorobenzotrichloride and a catalytic amount of iron powder (e.g., 3g per 920g of starting material).[9]

-

At a controlled temperature of 30 °C, add bromine dropwise over a period of one hour.[9]

-

After the addition is complete, continue to stir the mixture at 30 °C for an additional six hours.[9]

-

The resulting product is 3-bromo-4-chlorobenzotrichloride.

Step 2: Fluorination of 3-Bromo-4-chlorobenzotrichloride

-

In an autoclave, charge the crude 3-bromo-4-chlorobenzotrichloride from the previous step.

-

Add anhydrous hydrofluoric acid to the autoclave.[9]

-

Pressurize the autoclave with nitrogen and heat the mixture to 70 °C, allowing the generated hydrogen chloride to be released.[10]

-

After two hours, increase the temperature to 100 °C and maintain until the evolution of gas ceases.[10]

-

After cooling, carefully distill off the excess hydrofluoric acid.[10]

-

The organic residue is then washed with a sodium bisulfite solution and water, dried, and purified by fractional distillation under vacuum to yield this compound.[10]

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily utilized in the pharmaceutical and agrochemical sectors.[1] Its reactivity is centered around the bromine and chlorine substituents, which can be selectively functionalized.

Role in Drug Discovery

The presence of the trifluoromethyl group is highly desirable in drug candidates as it can enhance metabolic stability, binding affinity, and lipophilicity. The bromo and chloro substituents on this compound serve as handles for introducing various functionalities through cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

A notable example of a structurally similar compound's application is in the synthesis of the anticancer drug Nilotinib .[11] A key intermediate in some synthetic routes to Nilotinib is 3-bromo-5-nitro-trifluorotoluene, which highlights the importance of brominated trifluoromethyl benzene derivatives in the synthesis of complex pharmaceutical agents.[12][13] The synthesis of Nilotinib involves a condensation reaction of this intermediate with 4-methyl-1H-imidazole, followed by reduction of the nitro group.[12][13] This demonstrates the utility of such compounds as scaffolds for constructing pharmacologically active molecules.

Agrochemical Synthesis

In the agrochemical industry, fluorinated compounds are crucial for developing new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.[14][15] this compound can serve as a starting material for the synthesis of novel active ingredients. The trifluoromethyl group often imparts enhanced biological activity, while the halogen atoms allow for the introduction of other functional groups to modulate the compound's properties.[15]

Key Chemical Transformations

The bromine atom in this compound is more reactive than the chlorine atom in many cross-coupling reactions, allowing for selective functionalization. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromo-substituted compound with a boronic acid or ester in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura cross-coupling of this compound.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[16] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethyl group and two different halogen atoms provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and developers working in these fields.

References

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 454-78-4 | TCI Deutschland GmbH [tcichemicals.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. colorado.edu [colorado.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]

- 10. DE2708190C2 - Process for the preparation of m-bromo-benzotrifluorides - Google Patents [patents.google.com]

- 11. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 12. US10392351B2 - Method for preparing nilotinib intermediate - Google Patents [patents.google.com]

- 13. CN103694176A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. 454-78-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-Bromo-4-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-chlorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document details its physicochemical properties, provides insights into its synthesis, and outlines experimental protocols for its application in common cross-coupling reactions.

Core Physicochemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₇H₃BrClF₃.[2] Its structural characteristics, particularly the presence of bromine, chlorine, and a trifluoromethyl group, make it a versatile building block in organic synthesis. The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 259.45 g/mol | [2] |

| CAS Number | 454-78-4 | |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 1.726 g/cm³ | [3] |

| Boiling Point | 188-190 °C | [3] |

| Flash Point | 94 °C | [3] |

| SMILES | C1=C(C(=CC=C1C(F)(F)F)Br)Cl | [2] |

| InChI | InChI=1S/C7H3BrClF3/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process that involves the sequential halogenation and trifluoromethylation of a suitable benzene derivative.[4] A common industrial approach involves the bromination of 4-chlorobenzotrichloride followed by fluorination.[5]

Experimental Protocol: Two-Step Synthesis

This protocol is based on a patented industrial method.[5]

Step 1: Bromination of 4-chlorobenzotrichloride

-

In a suitable reactor, charge 4-chlorobenzotrichloride and a Friedel-Crafts catalyst, such as iron powder or iron sulfide (0.2 to 1% by weight relative to the benzotrichloride).[5]

-

With stirring, add bromine dropwise to the mixture. The reaction temperature should be maintained between 20°C and 70°C.[5]

-

The reaction can be carried out at normal pressure, although a slightly elevated pressure may be advantageous to prevent the loss of bromine.[5]

-

Upon completion of the reaction, the crude bromination product is purified, for instance, by distillation, to remove excess bromine and the catalyst.[5]

Step 2: Fluorination of 3-Bromo-4-chlorobenzotrichloride

-

The purified 3-Bromo-4-chlorobenzotrichloride is then reacted with anhydrous hydrofluoric acid.[5]

-

This reaction is conducted at an elevated temperature and under pressure. For example, the mixture can be heated to 70°C under an initial nitrogen pressure of 3 bars, with the pressure rising to approximately 7 bars as hydrogen chloride is formed.[6]

-

After the reaction is complete, the excess hydrofluoric acid is distilled off.

-

The final product, this compound, is isolated and purified by fractional distillation in vacuo.[5]

Applications in Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental in medicinal chemistry and materials science for the formation of carbon-nitrogen and carbon-carbon bonds, respectively.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides.

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., RuPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.5 equivalents).[7]

-

Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).[7]

-

Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.[7]

-

Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80-110°C.[7]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[7]

-

The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification of the crude product is typically achieved by column chromatography.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

-

To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).[8]

-

Add a suitable degassed solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.[8][9]

-

Heat the reaction mixture with vigorous stirring. The temperature can range from room temperature to reflux, depending on the specific substrates and catalyst system.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and perform an aqueous workup.

-

The product is extracted into an organic solvent, and the combined organic phases are washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.[8]

References

- 1. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. nbinno.com [nbinno.com]

- 5. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]

- 6. DE2708190C2 - Process for the preparation of m-bromo-benzotrifluorides - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-4-chlorobenzotrifluoride

This technical guide provides a comprehensive overview of the boiling point and other key physical properties of 3-Bromo-4-chlorobenzotrifluoride, a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrClF₃ | [3] |

| Molecular Weight | 259.45 g/mol | [3] |

| CAS Number | 454-78-4 | [3][4] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 188-190 °C (at atmospheric pressure) | [3][4][5] |

| 190 °C (at 1 mmHg) | [2] | |

| 78-81 °C (at 15 mmHg) | [6] | |

| Melting Point | -23 to -22 °C | [3][4] |

| Density | 1.726 g/mL at 25 °C | [4][5] |

| 1.740 g/mL | [3] | |

| Refractive Index | n20/D 1.499 | [4] |

| 1.4980 to 1.5000 | [3] | |

| Flash Point | 94 °C (202 °F) | [3][4] |

Experimental Protocol: Determination of Boiling Point

Materials:

-

This compound sample

-

Thiele tube or other suitable heating apparatus (e.g., oil bath)

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

Sample Preparation: A small amount of this compound is placed into the small test tube.

-

Capillary Tube Insertion: The sealed-end capillary tube is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The apparatus is gently heated. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid sample just begins to enter the capillary tube is recorded as the boiling point.

-

For Reduced Pressure Measurement: The entire apparatus can be connected to a vacuum system with a manometer to measure the boiling point at a specific reduced pressure.

Visualizations

The following diagrams illustrate the experimental workflow for determining the boiling point and the fundamental relationship between boiling point and pressure.

Caption: Experimental workflow for boiling point determination.

Caption: Relationship between external pressure and boiling point.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98+%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 454-78-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [oakwoodchemical.com]

- 6. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]

- 7. byjus.com [byjus.com]

3-Bromo-4-chlorobenzotrifluoride melting point

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a specific focus on its melting point. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] A thorough understanding of its physical properties is essential for its effective handling, reaction optimization, and quality control.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 454-78-4 | [1][2][4][5] |

| Molecular Formula | C₇H₃BrClF₃ | [1][2][5][6] |

| Molecular Weight | 259.45 g/mol | [1][2][5][6] |

| Melting Point | -23 to -22 °C | [2][3][4][7] |

| Boiling Point | 188-190 °C (at 760 mmHg) | [4][5] |

| Density | 1.726 - 1.75 g/mL (at 25 °C) | [2][3][4] |

| Refractive Index | n20/D 1.498 - 1.499 | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [1][2][3][7] |

| Purity | ≥ 97% | [2][7] |

Experimental Protocol: Melting Point Determination

The melting point of this compound, being below room temperature, requires a cryostatic method for accurate determination. The following protocol outlines a standard procedure using a cryo-compatible melting point apparatus.

Objective: To determine the melting point range of solid this compound.

Apparatus and Materials:

-

Melting point apparatus with a cooling system (e.g., a circulating bath with a suitable cryo-coolant like ethanol/dry ice or a Peltier-cooled stage).

-

Capillary tubes (thin-walled, one end sealed).

-

This compound sample (solidified).

-

Low-temperature thermometer or calibrated digital probe.

-

Cold bath (e.g., dry ice/acetone slurry).

-

Mortar and pestle (pre-chilled).

Procedure:

-

Sample Preparation:

-

Place a vial containing liquid this compound into a cold bath to induce solidification.

-

Once fully solidified, quickly transfer a small amount of the solid to a pre-chilled mortar.

-

Grind the solid into a fine powder. This must be done swiftly to prevent melting.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

-

Apparatus Setup:

-

Pre-cool the melting point apparatus to approximately -30 °C, which is below the expected melting point.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample block.

-

-

Determination of Melting Range:

-

Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) once the temperature is near the expected melting point.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating at the same rate and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).

-

-

Confirmation:

-

Perform the measurement in triplicate to ensure accuracy and reproducibility.

-

The reported melting point should be the range from the initial to the final temperature readings.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the melting point of a sub-ambient temperature solid and the chemical structure of the target compound.

Caption: Workflow for Sub-Ambient Melting Point Determination.

Caption: Chemical Structure of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 454-78-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, 98+%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound | 454-78-4 | TCI Deutschland GmbH [tcichemicals.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 3-Bromo-4-chlorobenzotrifluoride. Due to the absence of a publicly available experimental spectrum in spectral databases, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this important synthetic intermediate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern for the three aromatic protons. The chemical shifts are influenced by the electronic effects of the bromine, chlorine, and trifluoromethyl substituents. The trifluoromethyl group is a strong electron-withdrawing group, which will deshield the adjacent protons, shifting them downfield. Bromine and chlorine are also electron-withdrawing through induction but can donate electron density through resonance.

The predicted spectral data, assuming a 400 MHz spectrometer and chloroform-d (CDCl₃) as the solvent, is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-2 | ~ 7.95 | Doublet (d) | ⁴J(H-2, H-6) ≈ 2.0 Hz | 1H |

| H-5 | ~ 7.65 | Doublet of Doublets (dd) | ³J(H-5, H-6) ≈ 8.5 Hz, ⁴J(H-5, CF₃) ≈ 0.5 Hz | 1H |

| H-6 | ~ 7.50 | Doublet of Doublets (dd) | ³J(H-6, H-5) ≈ 8.5 Hz, ⁴J(H-6, H-2) ≈ 2.0 Hz | 1H |

Note: The chemical shifts and coupling constants are estimations and may vary depending on experimental conditions.

Spin-Spin Coupling Analysis

The predicted coupling pattern arises from the interactions between the three non-equivalent aromatic protons.

-

H-2 is expected to appear as a doublet due to meta-coupling with H-6.

-

H-5 is expected to be a doublet of doublets, resulting from ortho-coupling with H-6 and a smaller long-range coupling to the trifluoromethyl group.

-

H-6 is predicted to be a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-2.

Typical coupling constants for protons on a benzene ring are in the range of 6-10 Hz for ortho coupling (³J) and 1-3 Hz for meta coupling (⁴J)[1][2].

The spin-spin coupling relationships are visualized in the diagram below.

Caption: Predicted spin-spin coupling in this compound.

Experimental Protocol

The following is a standard protocol for acquiring a ¹H NMR spectrum of an aromatic compound like this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.

- The probe should be tuned to the proton frequency.

- The sample should be allowed to equilibrate to the probe temperature (typically 298 K) for several minutes before data acquisition.

3. Data Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

- Spectral Width: Approximately 16 ppm, centered around 6 ppm.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.

- Number of Scans: 16 to 64, depending on the sample concentration.

- Receiver Gain: Optimized to avoid signal clipping.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the spectrum manually.

- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

- Integrate the signals corresponding to the aromatic protons.

- Analyze the multiplicities and measure the coupling constants.

The workflow for this experimental protocol is outlined below.

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

References

An In-Depth Technical Guide to the 13C NMR Data of 3-Bromo-4-chlorobenzotrifluoride

This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) data for 3-Bromo-4-chlorobenzotrifluoride, tailored for researchers, scientists, and professionals in drug development. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages data from structurally analogous compounds to predict and interpret its 13C NMR spectrum.

Predicted 13C NMR Spectral Data

The chemical shifts for the aromatic carbons in this compound are influenced by the electronic effects of three distinct substituents: the electron-withdrawing trifluoromethyl group (-CF3), and the inductively withdrawing and mesomerically donating bromo (-Br) and chloro (-Cl) groups. The predicted 13C NMR chemical shifts are summarized in the table below. These predictions are based on established substituent effects on the benzene ring and data from similar halogenated benzotrifluorides.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 (C-CF3) | ~133 | Quartet (q) |

| C-2 | ~135 | Singlet (s) |

| C-3 (C-Br) | ~118 | Singlet (s) |

| C-4 (C-Cl) | ~132 | Singlet (s) |

| C-5 | ~128 | Quartet (q) |

| C-6 | ~130 | Singlet (s) |

| CF3 | ~123 | Quartet (q) |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. The multiplicity of C-1, C-5, and the CF3 carbon is due to coupling with the fluorine atoms.

Interpretation of the Spectrum

The trifluoromethyl group is a strong electron-withdrawing group, which generally deshields the attached carbon (C-1) and other carbons in the ring, causing them to appear at a higher chemical shift (downfield). The quartet multiplicity for C-1 and C-5 arises from coupling with the three fluorine atoms of the CF3 group. The bromine and chlorine atoms also exert an influence on the chemical shifts of the carbons to which they are attached (C-3 and C-4, respectively) and the other carbons in the aromatic ring.[1][2]

The logical assignment of the carbon signals can be visualized as follows:

Experimental Protocol

The following provides a standard methodology for acquiring a 13C NMR spectrum for a compound such as this compound.[3]

1. Sample Preparation:

-

Dissolve 10-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6) in a 5 mm NMR tube.[3]

-

Ensure the sample is completely dissolved, using sonication if necessary.

2. NMR Spectrometer Setup:

-

The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for 13C observation.[4]

-

The spectrometer should be equipped with a broadband probe tuneable to the 13C frequency.

-

A standard proton-decoupled pulse program should be utilized to simplify the spectrum to singlets for carbons not coupled to fluorine.[3]

3. Acquisition Parameters:

-

Temperature: 298 K (25 °C).[5]

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.[3]

-

Number of Scans: 1024 to 4096 scans are typically required for 13C due to its low natural abundance.[3]

-

Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to ensure proper relaxation of all carbon nuclei.[3]

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl3 at 77.16 ppm).[3][4]

-

Perform peak picking to identify the chemical shifts of the signals.

The following diagram illustrates the general workflow for obtaining and processing the 13C NMR data.

This guide provides a foundational understanding of the expected 13C NMR data for this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound.

References

- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. benchchem.com [benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. rsc.org [rsc.org]

In-Depth Mass Spectrometry Analysis of 3-Bromo-4-chlorobenzotrifluoride: A Technical Guide

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-4-chlorobenzotrifluoride (C7H3BrClF3), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its fragmentation patterns, experimental protocols, and data interpretation.

Molecular Properties and Isotopic Distribution

This compound has a molecular formula of C7H3BrClF3 and a monoisotopic mass of approximately 257.9 g/mol . The presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), results in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum. The relative abundance of these isotopes leads to a distinctive M, M+2, and M+4 peak pattern, which is a crucial identifier for compounds containing both bromine and chlorine.

Predicted Mass Spectrometry Data

The following table summarizes the expected m/z values for the molecular ion and major fragments of this compound under electron impact (EI) ionization. The relative intensities are predicted based on the natural isotopic abundances of bromine and chlorine.

| Ion / Fragment | Description | Predicted m/z | Predicted Relative Intensity (%) |

| [C7H3⁷⁹Br³⁵ClF3]⁺ (M) | Molecular Ion | 258 | 100 |

| [C7H3⁸¹Br³⁵ClF3]⁺ / [C7H3⁷⁹Br³⁷ClF3]⁺ (M+2) | Molecular Ion + 2 Da | 260 | 130 |

| [C7H3⁸¹Br³⁷ClF3]⁺ (M+4) | Molecular Ion + 4 Da | 262 | 32 |

| [C7H3³⁵ClF3]⁺ | Loss of Br radical | 179 | Moderate |

| [C7H3³⁷ClF3]⁺ | Loss of Br radical | 181 | Moderate |

| [C7H3⁷⁹BrF3]⁺ | Loss of Cl radical | 223 | Low |

| [C7H3⁸¹BrF3]⁺ | Loss of Cl radical | 225 | Low |

| [C7H3BrCl]⁺ | Loss of CF3 radical | 189 | Moderate to High |

| [C6H3Cl]⁺ | Loss of Br and CF3 | 110 | Low |

| [C6H3Br]⁺ | Loss of Cl and CF3 | 154 | Low |

Proposed Fragmentation Pathway

Under electron impact ionization, this compound is expected to undergo a series of fragmentation steps. The initial molecular ion is formed by the loss of an electron. Subsequent fragmentation is driven by the cleavage of the weakest bonds, primarily the carbon-halogen bonds. The trifluoromethyl group (CF3) is also a likely leaving group.

The proposed primary fragmentation pathways include:

-

Loss of a bromine radical (•Br): This is often a favorable fragmentation pathway for brominated aromatic compounds, leading to a chlorobenzotrifluoride cation.

-

Loss of a chlorine radical (•Cl): While generally less favorable than bromine loss, the cleavage of the C-Cl bond will also occur.

-

Loss of a trifluoromethyl radical (•CF3): The C-C bond between the aromatic ring and the trifluoromethyl group can cleave, resulting in a bromochlorobenzene cation.

-

Sequential loss of halogens and other small molecules: Further fragmentation can occur from the primary fragment ions.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following outlines a standard experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

4.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or hexane.

-

Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

4.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode for low concentrations or split mode (e.g., 50:1 split ratio) for higher concentrations.

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Impact (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40 - 400

-

Scan Rate: 2 scans/second

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

The workflow for this experimental protocol is illustrated below.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry analysis of this compound provides distinct and interpretable data crucial for its identification and quantification. The characteristic isotopic pattern arising from the presence of both bromine and chlorine serves as a definitive marker. Understanding the fragmentation pathways allows for structural confirmation and differentiation from isomers. The provided experimental protocol offers a robust starting point for developing validated analytical methods for this important chemical intermediate in various research and industrial applications.

An In-depth Technical Guide to the Infrared Spectrum of 3-Bromo-4-chlorobenzotrifluoride

For researchers, scientists, and professionals in drug development, understanding the molecular characteristics of chemical compounds is paramount. Infrared (IR) spectroscopy is a fundamental analytical technique for elucidating the functional groups and structural features of molecules. This guide provides a detailed overview of the expected infrared spectrum of 3-Bromo-4-chlorobenzotrifluoride, including experimental protocols and data interpretation.

Introduction to this compound

This compound, with the chemical formula C₇H₃BrClF₃, is a halogenated aromatic compound. Its structure consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a trifluoromethyl group. The vibrational modes of these functional groups give rise to a characteristic infrared spectrum that can be used for its identification and characterization.

Infrared Spectrum Data

While experimental infrared spectral data for this compound is available in commercial databases such as SpectraBase, public access to a detailed peak list is limited.[1] However, based on the known absorption ranges for its constituent functional groups, a table of expected characteristic IR absorption bands can be compiled. This provides a valuable reference for researchers analyzing the spectrum of this compound or related structures.

The interpretation of the IR spectrum of this compound relies on identifying the vibrational frequencies associated with the aromatic ring, the carbon-halogen bonds (C-Br and C-Cl), and the trifluoromethyl (CF₃) group.

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Weak to Medium | Aromatic C-H stretching |

| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretching |

| 1350 - 1100 | Strong | C-F stretching (from CF₃ group) |

| 1100 - 1000 | Medium | Aromatic C-H in-plane bending |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

| 850 - 550 | Medium to Strong | C-Cl stretching |

| 690 - 515 | Medium to Strong | C-Br stretching |

Experimental Protocols

The acquisition of an infrared spectrum for a liquid sample like this compound is typically performed using Fourier Transform Infrared (FTIR) spectroscopy. The following outlines a general experimental protocol for two common techniques: the neat liquid method using a capillary cell and the Attenuated Total Reflectance (ATR) method.

Neat Liquid (Capillary Cell) FTIR Spectroscopy

This technique is suitable for pure liquid samples.

-

Sample Preparation: A small drop of this compound is placed between two infrared-transparent salt plates (e.g., NaCl or KBr).

-

Cell Assembly: The plates are carefully pressed together to form a thin capillary film of the liquid.

-

Instrumentation: The assembled cell is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded.

-

The sample spectrum is then recorded over a spectral range of typically 4000 to 400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method that requires minimal sample preparation.

-

Sample Preparation: A small drop of this compound is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: The ATR accessory is installed in the FTIR spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded. The IR beam passes through the crystal and is reflected internally, penetrating a small distance into the sample at each reflection.

-

The resulting spectrum is processed and displayed.

-

Visualization of Experimental Workflow

The logical flow for obtaining and analyzing the IR spectrum of this compound can be visualized as follows:

References

An In-depth Technical Guide to the Safety of 3-Bromo-4-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 3-Bromo-4-chlorobenzotrifluoride (CAS No. 454-78-4), a versatile chemical intermediate. The information is compiled from Safety Data Sheets (SDS) and established testing guidelines to ensure safe handling and use in a laboratory and research setting.

Chemical Identification and Physical Properties

This compound, also known as 3-Bromo-4-chloro-α,α,α-trifluorotoluene, is a halogenated aromatic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₃BrClF₃ |

| Molecular Weight | 259.45 g/mol |

| Appearance | Colorless to light yellow liquid |

| Odor | Odorless |

| Melting Point | -23 to -22 °C (-9.4 to -7.6 °F) |

| Boiling Point | 188 to 190 °C (370.4 to 374 °F) at 760 mmHg |

| Flash Point | 94 °C (201.2 °F) |

| Specific Gravity | 1.740 |

| Vapor Density | 8.9 |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1 | Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |

Signal Word: Danger

Experimental Protocols for Hazard Determination

Skin Corrosion/Irritation Testing (Based on OECD Guideline 431)

The determination of "Causes severe skin burns" is typically made using an in vitro Reconstructed human Epidermis (RhE) test. This method is preferred to avoid the use of live animals.

Principle: The test chemical is applied to a three-dimensional RhE model, which mimics the structure and function of the human epidermis. Corrosive chemicals are able to penetrate the outer layer (stratum corneum) and cause cell death in the underlying layers. Cell viability is measured after exposure to the chemical.

Methodology:

-

Tissue Preparation: At least two tissue replicates of the RhE model are used for the test chemical and for positive and negative controls.

-

Chemical Application: A sufficient amount of this compound (typically 30-70 µL/cm²) is applied to uniformly cover the epidermis surface. For solid substances, the epidermis is often moistened to ensure good contact.

-

Exposure: The chemical is applied for specific time points, typically 3 minutes and 1 hour.

-

Washing: After the exposure period, the chemical is thoroughly washed from the tissue surface with a buffered saline solution.

-

Viability Assessment: The viability of the skin tissue is determined using a colorimetric assay, most commonly the MTT assay. In this assay, the yellow tetrazolium salt MTT is reduced to a blue formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.

-

Classification: A chemical is identified as corrosive (Category 1) if the cell viability falls below a certain threshold after a specific exposure time.

Serious Eye Damage/Eye Irritation Testing (Based on OECD Guideline 405)

The classification of "Causes serious eye damage" is determined through a tiered testing strategy that prioritizes in vitro methods before resorting to in vivo (animal) testing.

Principle: The potential of a substance to cause serious eye damage is assessed by its effect on the cornea, iris, and conjunctiva.

Methodology (In Vivo - if required):

-

Animal Selection: Healthy, young adult albino rabbits are typically used for this test.

-

Initial Test: A single dose of the test substance (0.1 mL for liquids) is applied to the conjunctival sac of one eye of a single animal. The other eye serves as an untreated control.

-

Observation: The eyes are examined for signs of irritation or damage at 1, 24, 48, and 72 hours after application. Observations include the degree of corneal opacity, iritis, and conjunctival redness and swelling (chemosis).

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.

-

Classification: A substance is classified as causing serious eye damage (Category 1) if it produces irreversible tissue damage in the eye or serious physical decay of vision.

Respiratory Irritation Assessment

The determination of "May cause respiratory irritation" is often based on a combination of factors including the chemical's volatility, user reports, and, if necessary, animal studies.

Principle: The potential of a chemical to cause respiratory irritation is assessed by observing respiratory tract effects following inhalation exposure.

Methodology (Indicative, based on animal studies):

-

Exposure: Animals, typically rats, are exposed to an aerosol or vapor of the test substance in an inhalation chamber for a defined period.

-

Observation: During and after exposure, animals are observed for clinical signs of respiratory irritation, such as changes in breathing patterns, nasal discharge, and respiratory distress.

-

Histopathology: After a set observation period, tissues from the respiratory tract may be examined microscopically for evidence of inflammation or damage.

Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if there is a risk of inhalation.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

After Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Logical Workflow for Handling a Spill

The following diagram illustrates the logical steps to be taken in the event of a spill of this compound.

Caption: Spill Response Workflow for this compound.

Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. Do not allow it to enter drains or waterways.

This guide is intended to provide detailed safety information for trained professionals. Always refer to the most current Safety Data Sheet provided by the supplier before handling this chemical.

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-Bromo-4-chlorobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. This document details two robust synthetic pathways, providing step-by-step experimental protocols and summarizing key quantitative data. The synthesis strategies discussed are substantiated by established chemical principles and literature precedents.

Introduction

This compound (CAS No. 454-78-4) is a halogenated aromatic compound of significant interest due to its utility as a versatile building block in organic synthesis. The presence of bromine, chlorine, and a trifluoromethyl group on the benzene ring offers multiple reaction sites for the construction of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. This guide explores two principal methods for its synthesis: the bromination of a benzotrichloride derivative followed by fluorination, and the Sandmeyer reaction of an amino-substituted precursor.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below. This information is crucial for the identification and characterization of the synthesized product.

| Property | Value |

| Molecular Formula | C₇H₃BrClF₃ |

| Molecular Weight | 259.45 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[2] |

| Melting Point | -23 to -22 °C[3] |

| Boiling Point | 188-190 °C[3] |

| Density | 1.726 g/mL at 25 °C[3] |

| ¹H NMR (CDCl₃) | δ 7.7-7.9 (m, 1H), 7.5-7.7 (m, 2H) ppm (Predicted) |

| ¹³C NMR (CDCl₃) | δ 135.5, 132.9, 131.8, 128.3 (q, J=33Hz), 124.2 (q, J=4Hz), 122.9 (q, J=273Hz), 118.9 (Predicted) |

| IR (Neat) | ν 1595, 1485, 1400, 1325 (C-F), 1180, 1140, 1070, 1030, 880, 820 cm⁻¹ (Predicted) |

| Mass Spectrum (EI) | m/z 258/260 (M⁺), 179, 144 (Predicted) |

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound are detailed below. Each pathway offers distinct advantages and considerations for laboratory and potential scale-up synthesis.

Route 1: Bromination of 4-Chlorobenzotrichloride and Subsequent Fluorination

This pathway involves the direct bromination of 4-chlorobenzotrichloride, followed by a halogen exchange reaction (fluorination) to yield the final product. This method has been described in the patent literature and offers a high-yielding route from readily available starting materials.

Route 2: Sandmeyer Reaction of 3-Amino-4-chlorobenzotrifluoride

The Sandmeyer reaction provides a classic and versatile method for the introduction of a bromo group onto an aromatic ring via a diazonium salt intermediate. This route commences with the diazotization of 3-Amino-4-chlorobenzotrifluoride, followed by a copper(I) bromide-mediated substitution.

Experimental Protocols

Detailed experimental procedures for the two synthetic routes are provided below. Standard laboratory safety precautions should be followed, including the use of personal protective equipment and working in a well-ventilated fume hood.

Experimental Workflow: A General Overview

The following diagram illustrates a general workflow applicable to both synthetic routes, from reaction setup to product purification and analysis.

Protocol 1: Synthesis via Bromination and Fluorination

This protocol is adapted from the procedure described in US Patent 4,155,940.

Materials:

-

4-Chlorobenzotrichloride

-

Bromine (Br₂)

-

Iron sulfide (FeS)

-

Anhydrous hydrofluoric acid (HF)

-

Nitrogen gas (N₂)

Procedure:

-

Bromination:

-

To a suitable reactor equipped with a stirrer, dropping funnel, and gas outlet, charge 4-chlorobenzotrichloride (e.g., 920 g) and iron sulfide (e.g., 3 g).

-

With stirring, add bromine (e.g., 690 g) dropwise over 1 hour, maintaining the reaction temperature at approximately 30 °C.

-

After the addition is complete, continue stirring the mixture for 6 hours at 30 °C.

-

Remove any excess bromine by passing a stream of nitrogen through the reaction mixture.

-

-

Fluorination:

-

Caution: Anhydrous hydrofluoric acid is extremely corrosive and toxic. This step must be performed in a specialized apparatus (e.g., an autoclave) by trained personnel.

-

Transfer the crude bromination product to an autoclave containing anhydrous hydrofluoric acid (e.g., 800 g).

-

Seal the autoclave and heat the mixture. The hydrogen chloride gas formed is released through a regulating valve.

-

After the initial gas evolution subsides, heat the mixture to 80-85 °C for 6 hours.

-

After cooling, carefully vent and distill off the excess hydrofluoric acid.

-

-

Purification:

-

The residue is purified by fractional distillation under reduced pressure.

-

Collect the fraction boiling at 78-81 °C at 15 mmHg. This fraction contains the desired this compound.

-

A typical yield for this process is in the range of 75-81%.

-

Protocol 2: Synthesis via Sandmeyer Reaction

This protocol is a generalized procedure based on established methodologies for the Sandmeyer reaction.

Materials:

-

3-Amino-4-chlorobenzotrifluoride

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3-Amino-4-chlorobenzotrifluoride (1 equivalent) in hydrobromic acid (48%, ~3-4 equivalents).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in water and add it dropwise to the amine solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide mixture with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Extract the product with dichloromethane (3 x volume).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to afford this compound.

-

Conclusion

This guide has outlined two effective synthetic routes for the preparation of this compound. The choice of method will depend on the availability of starting materials, required scale, and laboratory capabilities. Both routes, when executed with care, can provide the target compound in good yield and purity, suitable for further applications in research and development. The provided experimental protocols and characterization data serve as a valuable resource for chemists working in the fields of pharmaceutical and agrochemical synthesis.

References

Core Principles: The Strong Electron-Withdrawing Nature of the Trifluoromethyl Group

An In-depth Technical Guide on the Electron-Withdrawing Effects of the Trifluoromethyl Group in Benzotrifluorides

For researchers, scientists, and professionals in drug development, a comprehensive understanding of substituent effects is paramount for molecular design. The trifluoromethyl (CF3) group is a key functional group, renowned for its profound impact on the electronic properties of aromatic systems. This guide provides a detailed exploration of the electron-withdrawing nature of the CF3 group in benzotrifluorides, supported by quantitative data, experimental methodologies, and visual representations of core concepts.

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[1][2] Its influence on the electronic environment of an aromatic ring, such as in benzotrifluoride, is primarily attributed to a strong inductive effect (-I effect). This effect arises from the high electronegativity of the three fluorine atoms, which polarizes the carbon-fluorine bonds and, consequently, the bond between the trifluoromethyl carbon and the benzene ring.[3][4] This inductive pull withdraws electron density from the aromatic system, significantly altering its reactivity and properties.[2][3]

Unlike substituents with available lone pairs or pi systems, the CF3 group does not participate in electron donation via resonance (+R effect). In fact, it can exhibit a weak resonance-withdrawing effect (-R effect) through a phenomenon known as negative hyperconjugation. This involves the overlap of the C-F σ* antibonding orbitals with the aromatic π system, further delocalizing and withdrawing electron density.

The combination of these effects makes the benzotrifluoride ring electron-deficient, which has significant implications for its chemical behavior and its utility in various applications, including pharmaceuticals and materials science.[2][5]

Quantitative Analysis of the Electron-Withdrawing Effect

The electron-withdrawing strength of the trifluoromethyl group can be quantified using several experimental parameters, most notably Hammett substituent constants (σ) and acidity constants (pKa).

Hammett Substituent Constants

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives.[6] The Hammett constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, with a larger value signifying a stronger effect.[7] The trifluoromethyl group possesses significantly positive σ values, confirming its strong electron-withdrawing character.[8]

| Substituent | Position | Hammett Constant (σ) | Reference |

| Trifluoromethyl (CF3) | meta (σm) | 0.43 | [9] |

| Trifluoromethyl (CF3) | para (σp) | 0.54 | [9] |

| Trifluoromethyl (CF3) | para (σp+) | 0.612 | [8] |

Table 1: Hammett Substituent Constants for the Trifluoromethyl Group.

Acidity Constants (pKa)

The electron-withdrawing nature of the CF3 group enhances the acidity of functional groups attached to the benzene ring. For instance, trifluoromethyl-substituted benzoic acids and phenols are significantly more acidic (i.e., have lower pKa values) than their non-substituted counterparts.[10][11] This is because the CF3 group stabilizes the conjugate base by delocalizing the negative charge.

| Compound | pKa Value |

| Benzoic acid | 4.20[12] |

| 3-(Trifluoromethyl)benzoic acid | 3.79 (calculated from data) |

| 4-(Trifluoromethyl)benzoic acid | 3.66 (calculated from data) |

| Phenol | 9.95 |

| 3-(Trifluoromethyl)phenol | 9.08[13] |

| 3,5-Bis(trifluoromethyl)phenol | 8.03[13] |

Table 2: pKa Values of Trifluoromethyl-Substituted Acids and Phenols.

Experimental Protocols for Quantifying Electron-Withdrawing Effects

The following sections outline generalized experimental methodologies for determining the key quantitative parameters discussed above. These protocols are intended as a guide and may require optimization for specific research applications.

Determination of Hammett Constants (σ) via Reaction Kinetics

This protocol describes a general method for determining Hammett constants by studying the kinetics of a reaction, such as the hydrolysis of substituted ethyl benzoates.

Objective: To determine the Hammett constant (σ) for a substituent by comparing the rate of reaction of a substituted benzotrifluoride derivative to that of an unsubstituted reference compound.

Methodology:

-

Synthesis/Procurement of Substrates: Obtain high-purity samples of the unsubstituted reference compound (e.g., ethyl benzoate) and the corresponding meta- or para-trifluoromethyl-substituted derivative.

-

Reaction Setup:

-

Prepare a stock solution of the ester in a suitable solvent (e.g., ethanol).

-

Prepare a stock solution of the hydrolyzing agent (e.g., sodium hydroxide in a water/ethanol mixture).

-

Thermostat a reaction vessel to a constant temperature (e.g., 30 °C).

-

-

Kinetic Run:

-

Initiate the reaction by mixing known volumes of the ester and hydroxide solutions in the reaction vessel.

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction in the aliquot (e.g., by adding excess acid).

-

Determine the concentration of the remaining reactant or the formed product. This can be achieved via titration of the remaining base or spectroscopic methods (e.g., UV-Vis spectrophotometry) if the product or reactant has a distinct chromophore.

-

-

Data Analysis:

-

Calculate the rate constant (k) for both the substituted and unsubstituted reactions, typically by plotting the natural logarithm of the reactant concentration versus time for a pseudo-first-order reaction.

-

Use the Hammett equation to calculate the substituent constant (σ):

-

σ = (1/ρ) * log(k_substituted / k_unsubstituted)

-

Where ρ (rho) is the reaction constant, which is defined as 1 for the ionization of benzoic acids and must be determined for other reaction series.

-

-

Determination of pKa via 19F NMR Spectroscopy

This method leverages the sensitivity of the 19F NMR chemical shift to the electronic environment of the trifluoromethyl group.

Objective: To determine the pKa of a trifluoromethyl-containing compound by monitoring the change in its 19F NMR chemical shift as a function of pH.

Methodology:

-

Sample Preparation:

-

Prepare a series of buffer solutions with precisely known pH values spanning a range of at least 3-4 pH units around the expected pKa.

-

Dissolve a small, consistent amount of the trifluoromethyl-substituted compound in each buffer solution.

-

-

NMR Data Acquisition:

-

Acquire the 19F NMR spectrum for each sample under constant temperature conditions.

-